molecular formula C13H19NO2 B1206931 Exalamide CAS No. 53370-90-4

Exalamide

Cat. No.: B1206931
CAS No.: 53370-90-4
M. Wt: 221.29 g/mol
InChI Key: CKSJXOVLXUMMFF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Exalamide plays a significant role in biochemical reactions due to its antifungal properties. It interacts with various enzymes, proteins, and other biomolecules to inhibit fungal growth. The primary interaction involves binding to fungal cell membranes, disrupting their integrity and function . This disruption leads to the inhibition of essential enzymes and proteins required for fungal cell wall synthesis, ultimately causing cell death .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. In fungal cells, this compound inhibits the synthesis of ergosterol, a crucial component of the cell membrane, leading to increased membrane permeability and cell lysis . Additionally, this compound has been observed to induce oxidative stress in fungal cells, further contributing to its antifungal activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with fungal cell membrane components. This compound binds to ergosterol, disrupting the membrane structure and function . This binding inhibits the activity of enzymes involved in ergosterol synthesis, such as squalene epoxidase and lanosterol 14α-demethylase . The inhibition of these enzymes leads to the accumulation of toxic sterol intermediates, causing cell death. Furthermore, this compound has been shown to induce changes in gene expression related to stress response and apoptosis in fungal cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, with minimal degradation over extended periods . Long-term exposure to this compound in in vitro studies has shown sustained antifungal activity, with no significant loss of potency . In in vivo studies, prolonged exposure to this compound has been associated with adaptive responses in fungal cells, leading to reduced susceptibility over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits fungal growth without causing significant toxicity . At higher doses, this compound has been observed to cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, where doses above a certain level result in a rapid increase in toxicity, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its antifungal activity. It interacts with enzymes such as squalene epoxidase and lanosterol 14α-demethylase, inhibiting their activity and disrupting ergosterol synthesis . This disruption affects the overall metabolic flux in fungal cells, leading to the accumulation of toxic sterol intermediates and subsequent cell death . Additionally, this compound has been shown to influence the levels of various metabolites involved in oxidative stress response and energy metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes . This compound’s distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich regions such as cell membranes . This accumulation enhances its antifungal activity by targeting the fungal cell membrane directly .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting the fungal cell membrane . It is directed to this compartment through its lipophilic properties and interactions with membrane components . This compound’s activity is influenced by its localization, as it disrupts membrane integrity and inhibits essential enzymes involved in ergosterol synthesis . Additionally, post-translational modifications and targeting signals may play a role in directing this compound to specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Exalamide can be synthesized through the reaction of salicylamide with hexyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction principles as in laboratory settings. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-hexoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-3-4-7-10-16-12-9-6-5-8-11(12)13(14)15/h5-6,8-9H,2-4,7,10H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSJXOVLXUMMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045899
Record name Exalamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53370-90-4
Record name Exalamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Exalamide [INN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name exalamide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758449
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Record name Exalamide
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Record name Exalamide
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Record name EXALAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Exalamide compare to other antifungal agents like Clotrimazole, Miconazole, and Econazole in terms of in vitro activity against dermatophytes?

A1: A study [, , ] compared the in vitro antifungal activity of these four agents against 64 clinical isolates of various dermatophyte species. The research showed the following rank order of effectiveness: Clotrimazole demonstrated the highest antifungal activity, followed by Econazole Nitrate, Miconazole Nitrate, and lastly, this compound []. This suggests that this compound exhibited the weakest antifungal activity among the tested agents against the selected dermatophytes in vitro.

Q2: Did the study find any variations in the antifungal activity of these agents depending on the specific dermatophyte species?

A2: Yes, the minimal inhibitory concentration (MIC), which represents the lowest concentration of an antifungal agent required to inhibit the growth of a microorganism, varied depending on both the specific antifungal agent used and the species of dermatophyte being tested [, ]. This implies that the effectiveness of these antifungal agents, including this compound, can differ depending on the specific type of fungal infection.

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